5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one
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Overview
Description
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazolidinone structure, which includes a hydroxyethyl group and two phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-diphenylimidazolidin-2-one with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions on the phenyl rings can introduce various functional groups.
Scientific Research Applications
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl and phenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its antimicrobial properties.
Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate: Studied for its antiviral activity.
3-(2-Hydroxyethylamino)quinoline-2,4-diones: Investigated for their potential therapeutic applications.
Uniqueness
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one stands out due to its unique imidazolidinone core structure, which imparts distinct chemical and biological properties
Biological Activity
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one, also known by its CAS number 34806-21-8, is a compound with a unique imidazolidinone structure. This compound has garnered attention due to its potential biological activities, including effects on various cellular processes and its pharmacological implications.
- Molecular Formula : C17H18N2O
- Molecular Weight : 298.336 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 494.4 °C at 760 mmHg
Research indicates that the biological activity of this compound may be attributed to its interaction with various cellular pathways. It is hypothesized that this compound may influence:
- Cellular signaling pathways : Modulating pathways related to cell survival and apoptosis.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its effects on different cell lines and physiological conditions.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Effects :
A study demonstrated that this compound exhibited significant antioxidant properties in HL-7702 liver cells, reducing reactive oxygen species (ROS) levels and protecting against oxidative damage induced by toxic substances like cadmium . -
Cytotoxicity in Cancer Cells :
In research involving human promyelocytic leukemia HL-60 cells, the compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anti-cancer agent . The study highlighted the importance of further exploring the dose-response relationship and the underlying molecular mechanisms. -
Anti-inflammatory Mechanism :
Another investigation revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in murine models of inflammation. These findings suggest that it may have therapeutic potential in managing inflammatory diseases .
Discussion
The biological activity of this compound indicates a multifaceted role in cellular protection and modulation of inflammatory responses. Its potential applications span from antioxidant therapies to anti-cancer treatments.
Properties
CAS No. |
34806-21-8 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c20-12-11-19-15(21)17(18-16(19)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20-21H,11-12H2,(H,18,22) |
InChI Key |
RAXXKUIXXORGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(N(C(=O)N2)CCO)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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